molecular formula C16H23N5O4 B1676892 N6-Cyclohexyladenosine CAS No. 36396-99-3

N6-Cyclohexyladenosine

Cat. No. B1676892
CAS RN: 36396-99-3
M. Wt: 349.38 g/mol
InChI Key: SZBULDQSDUXAPJ-XNIJJKJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N6-Cyclohexyladenosine is an adenosine receptor agonist. It selectively binds to adenosine A1 receptors over A2 receptors . It decreases heart rate, increases coronary flow, induces sleep, and decreases locomotor activity in mice . It also prevents thermogenesis and other responses such as shivering in response to cold, and initiates hibernation in animals .


Synthesis Analysis

N6-Cyclohexyladenosine is a selective adenosine A1 receptor agonist with an EC50 of 8.2 nM . It is available for research use only . The synthesis of N6-Cyclohexyladenosine has been reported in the literature .


Molecular Structure Analysis

The chemical formula of N6-Cyclohexyladenosine is C16H23N5O4 . Its exact mass is 349.18 and its molecular weight is 349.390 .


Chemical Reactions Analysis

N6-Cyclohexyladenosine is a selective adenosine A1 receptor agonist . It exerts anticonvulsant effects and protects against neuronal death .


Physical And Chemical Properties Analysis

N6-Cyclohexyladenosine has a molecular weight of 349.38 . Its chemical formula is C16H23N5O4 .

Scientific Research Applications

Role in RNA Modifications and Cellular Processes N6-Cyclohexyladenosine, closely related to modifications like N6-methyladenosine (m6A), has implications in RNA biology. Studies have identified modifications such as N6-hydroxymethyladenosine (hm6A) and N6-formyladenosine (f6A) in mammalian mRNA, implicating oxidative RNA demethylation pathways in gene expression regulation. These modifications may affect RNA-protein interactions and are involved in dynamic cellular processes (Fu et al., 2013).

Advancements in RNA Methylation Site Identification Technological advancements have led to the development of computational models for detecting N6-methyldenosine sites in RNA. For instance, the iN6-Methyl (5-step) model utilizes deep learning and natural language processing techniques to identify these sites more efficiently than traditional methods. This approach aids in understanding the functional implications of RNA methylation and its role in various biological processes (Nazari et al., 2019).

Implications in Stem Cell Differentiation Research has shown that modifications like m6A play a crucial role in mammalian embryonic stem cell differentiation. Erasure of m6A on target genes can impair stem cell differentiation into specific lineages, indicating the importance of RNA modifications in stem cell biology and potential therapeutic applications (Batista et al., 2014).

Induction of Hypothermic States N6-Cyclohexyladenosine's ability to activate the A1 Adenosine Receptor (A1AR) has been explored for inducing a hypothermic, torpor-like state in nonhibernating mammals. This research suggests potential therapeutic applications for inducing hypothermia in humans for medical purposes, such as during surgeries or for preserving organ function after traumatic injuries (Tupone et al., 2013).

Safety And Hazards

When handling N6-Cyclohexyladenosine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

N6-methyladenine (m6A) mRNA modification, which is the most abundant form of post-transcriptional RNA modification in mammals, has been demonstrated to exert critical molecular functions in modulating RNA maturation, localization, translation, and metabolism . Cumulative findings indicate that m6A methylation plays a crucial part in neurogenesis and glioma pathogenesis . These findings suggest that A1AR agonists such as N6-Cyclohexyladenosine could potentially be potent neuroprotective agents against neuroinflammation . They also shed light on possible future directions for the application of hypothermia-based therapies in the treatment of sepsis and other neuroinflammatory conditions .

properties

IUPAC Name

(2R,3R,4S,5R)-2-[6-(cyclohexylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O4/c22-6-10-12(23)13(24)16(25-10)21-8-19-11-14(17-7-18-15(11)21)20-9-4-2-1-3-5-9/h7-10,12-13,16,22-24H,1-6H2,(H,17,18,20)/t10-,12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBULDQSDUXAPJ-XNIJJKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6-Cyclohexyladenosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,400
Citations
CE Crosson, CF Sloan, PW Yates - … ophthalmology & visual …, 2005 - jov.arvojournals.org
purpose. Studies have shown that the activation of adenosine A 1 receptors lower intraocular pressure primarily by increasing total outflow facility. The purpose of this study was to …
Number of citations: 66 jov.arvojournals.org
MA Zarasvand, J Mirnajafi-Zadeh, Y Fathollahi… - Epilepsy research, 2001 - Elsevier
In this study the role of adenosine A 1 receptors of CA1 region of the hippocampus on amygdala-kindled seizures was investigated in rats. Results obtained showed that in kindled …
Number of citations: 43 www.sciencedirect.com
NF Rossi, PC Churchill, KA Jacobson… - The Journal of …, 1987 - ncbi.nlm.nih.gov
Previous studies have shown that activation of A 1 adenosine receptors results in renal vasoconstriction at submicromolar concentrations of N 6-cyclohexyladenosine (CHA) followed by …
Number of citations: 38 www.ncbi.nlm.nih.gov
C Frare, ME Jenkins, KM McClure… - Journal of …, 2019 - Wiley Online Library
Hibernation is a seasonal phenomenon characterized by a drop in metabolic rate and body temperature. Adenosine A 1 receptor agonists promote hibernation in different mammalian …
Number of citations: 17 onlinelibrary.wiley.com
MJ Lohse, KN Klotz, E Diekmann, K Friedrich… - European journal of …, 1988 - Elsevier
… The 2',3'-dideoxy analogue of the potent A 1 receptor agonist, N6-cyclohexyladenosine (CHA), was synthesized as a potential antagonist for the A~ adenosine receptor. In studies on …
Number of citations: 53 www.sciencedirect.com
AA Asghari, M Azarnia, J Mirnajafi-Zadeh… - Journal of the neurological …, 2013 - Elsevier
… Therefore, this study attempted to investigate the effect of A1 receptor agonist N6-cyclohexyladenosine (CHA), on lysolecithin (LPC) induced demyelination and remyelination in rat optic …
Number of citations: 38 www.sciencedirect.com
J Nakashima, J Brookins… - American Journal of …, 1991 - journals.physiology.org
The present studies were undertaken to assess the direct effects of N6-cyclohexyladenosine (CHA), a stable adenosine analogue, on erythropoietin (Ep) secretion in hepatocellular …
Number of citations: 16 journals.physiology.org
BW Laughlin, IR Bailey, SA Rice, Z Barati… - Therapeutic …, 2018 - liebertpub.com
Targeted temperature management is standard of care for cardiac arrest and is in clinical trials for stroke. N 6 -cyclohexyladenosine (CHA), an A 1 adenosine receptor (A 1 AR) agonist, …
Number of citations: 7 www.liebertpub.com
PC Churchill, NF Rossi… - American Journal of …, 1987 - journals.physiology.org
… N6-cyclohexyladenosine (CHA), an adenosine analogue that selectively activates the A1 subclass of adenosine receptors in the nanomolar to micromolar concentration range inhibited …
Number of citations: 12 journals.physiology.org
M Shintani, Y Tamura, M Monden… - Journal of …, 2005 - jstage.jst.go.jp
The N 6-cyclohexyladenosine (CHA)-induced hypothermia in Syrian hamsters was characterized as follows: intracerebroventricular injection of CHA-induced hypothermia and the …
Number of citations: 18 www.jstage.jst.go.jp

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